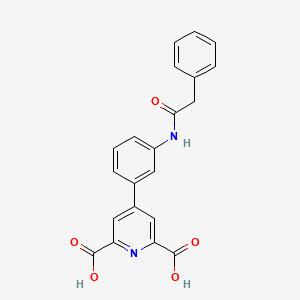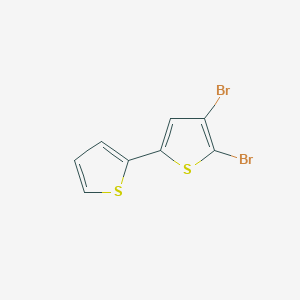
(R)-1-(2,5-Dimethylphenyl)butan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity enantiomers.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as a chiral auxiliary or catalyst in asymmetric synthesis.
Material Science: Utilized in the development of novel materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of ®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2,5-Dimethylphenyl)butan-1-amine: The non-chiral version of the compound.
1-(2,5-Dimethylphenyl)butan-2-amine: A structural isomer with the amine group at a different position.
Uniqueness
®-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for applications requiring high enantioselectivity and specificity.
Propiedades
Fórmula molecular |
C12H20ClN |
|---|---|
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
(1R)-1-(2,5-dimethylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-4-5-12(13)11-8-9(2)6-7-10(11)3;/h6-8,12H,4-5,13H2,1-3H3;1H/t12-;/m1./s1 |
Clave InChI |
IRNIKARKCANPGD-UTONKHPSSA-N |
SMILES isomérico |
CCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl |
SMILES canónico |
CCCC(C1=C(C=CC(=C1)C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)






